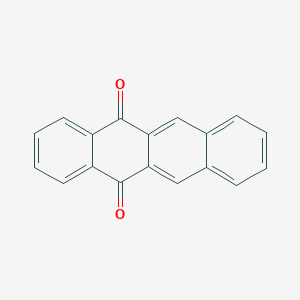
5,12-Naphthacenchinon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5,12-Naphthacenequinone has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It has been used to study the phototransformation of phenol in aqueous solution , suggesting that it may interact with phenolic compounds.
Mode of Action
Its electronic structure has been studied using pulsed electron nuclear double resonance and continuous-wave time-resolved epr (cw-trepr) . This suggests that it may interact with its targets through electronic interactions.
Result of Action
It has been used to study the phototransformation of phenol in aqueous solution , which suggests that it may have a role in photochemical reactions.
Action Environment
Its use in studying the phototransformation of phenol suggests that light exposure may be a significant environmental factor .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5,12-Naphthacenequinone are not fully understood due to limited research. It is known that the compound can interact with various biomolecules. For instance, it has been used to study the phototransformation of phenol, suggesting potential interactions with enzymes involved in phenol metabolism .
Temporal Effects in Laboratory Settings
Studies have shown shifts in the optical absorption spectra of the compound in different solvents, suggesting potential changes in its effects over time .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,12-Naphthacenequinone can be achieved through several methods. One common approach involves the oxidation of naphthacene or its derivatives. For instance, naphthacene can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the cyclization of appropriate precursors followed by oxidation .
Industrial Production Methods: Industrial production of 5,12-Naphthacenequinone typically involves large-scale oxidation processes. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity. Common industrial oxidants include potassium dichromate and manganese dioxide .
Analyse Chemischer Reaktionen
Types of Reactions: 5,12-Naphthacenequinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinone structure.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated quinones.
Vergleich Mit ähnlichen Verbindungen
5,12-Naphthacenequinone can be compared with other polycyclic quinones such as:
1,4-Naphthoquinone: Similar in structure but differs in the position of the carbonyl groups.
9,10-Anthraquinone: Another polycyclic quinone with different biological activities.
6,13-Pentacenequinone: Used in organic electronics, similar to 5,12-Naphthacenequinone.
Uniqueness: 5,12-Naphthacenequinone is unique due to its specific arrangement of carbonyl groups, which influences its chemical reactivity and biological activity. Its ability to intercalate into DNA and generate ROS makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPBKINTWROMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061483 | |
| Record name | 5,12-Naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 5,12-Naphthacenequinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20096 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1090-13-7 | |
| Record name | 5,12-Naphthacenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,12-Naphthacenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,12-Naphthacenequinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,12-Naphthacenedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,12-Naphthacenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,12-naphthacenequinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,12-Naphthacenequinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34XLX2VR6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5,12-naphthacenequinone?
A1: The molecular formula of 5,12-naphthacenequinone is C22H12O2 and its molecular weight is 308.33 g/mol.
Q2: What spectroscopic data is available for characterizing 5,12-naphthacenequinone?
A2: Various spectroscopic techniques have been employed to characterize 5,12-naphthacenequinone including:
- IR spectroscopy: Provides information about the functional groups present in the molecule, such as carbonyl stretching vibrations. []
- UV-Vis spectroscopy: Reveals the electronic transitions within the molecule, particularly useful for characterizing conjugated systems like those found in 5,12-naphthacenequinone. [, , , ]
- NMR spectroscopy (1H and 13C): Offers detailed insights into the structure and connectivity of atoms within the molecule. []
- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound. [, ]
Q3: What are the key photochemical properties of 5,12-naphthacenequinone and its derivatives?
A: 5,12-Naphthacenequinone derivatives, particularly those with phenoxy substitutions, exhibit notable photochromism. This means they undergo reversible color changes upon exposure to UV or visible light. [, , , , , ] The efficiency of this photochromic behavior is influenced by factors like the nature and position of substituents on the molecule and the solvent environment.
Q4: How does the structure of phenoxynaphthacenequinones affect their photochromic behavior?
A: Studies indicate that electron-donating substituents on the phenyl ring of phenoxynaphthacenequinones lead to a decrease in the quantum yields of photo-fading under both UV and visible light irradiation. [] This suggests a structure-activity relationship where electron density within the molecule influences its photochromic properties.
Q5: What are the potential applications of 5,12-naphthacenequinone derivatives based on their photochromic properties?
A5: Photochromic compounds like phenoxynaphthacenequinones have potential applications in various fields such as:
Q6: How is 5,12-naphthacenequinone synthesized?
A6: Several synthetic routes to 5,12-naphthacenequinone have been reported. Common approaches include:
- Reaction of phthalic anhydride with naphthalene: This method involves a multi-step process, ultimately leading to the formation of 5,12-naphthacenequinone. [, ]
- Crossed aldol condensation: Phthalaldehyde and 1,4-cyclohexanedione undergo a crossed aldol condensation in pressurized hot water to yield 5,12-naphthacenequinone. This method is notable for its use of water as a solvent and the absence of added catalysts. []
Q7: Can you describe a specific reaction involving 5,12-naphthacenequinone and its mechanism?
A: One interesting reaction involves the superoxide oxidation of 5,12-naphthacenequinone. This reaction yields phthalic acid as the major product. The proposed mechanism suggests a series of steps involving: []
Q8: What are the known biological activities of 5,12-naphthacenequinone?
A: 5,12-Naphthacenequinone has been identified as a potential AhR ligand. [] The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism and immune responses. Activation of AhR by certain ligands can lead to the induction of specific enzymes and potentially toxic effects.
Q9: Has 5,12-naphthacenequinone been detected in the environment?
A: Yes, studies have reported the presence of 5,12-naphthacenequinone in environmental samples, particularly in urban aerosols. [, ] Its presence in these aerosols suggests its potential contribution to air pollution and potential human exposure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

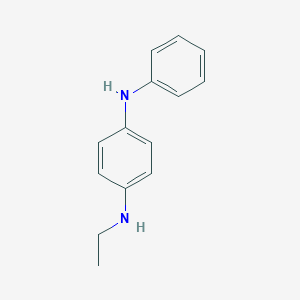

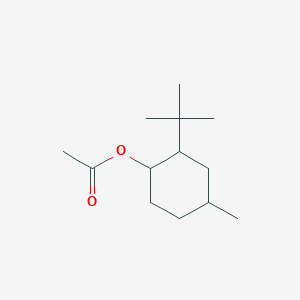

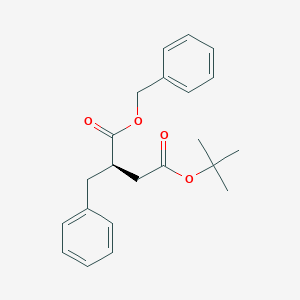
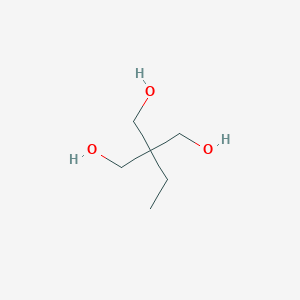

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)
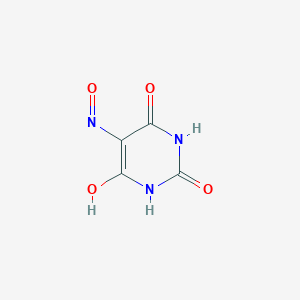



![2-(imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B46324.png)
